
IPI-3063
Übersicht
Beschreibung
IPI-3063 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform. It has shown significant efficacy in reducing the proliferation, survival, and differentiation of B cells. The compound has a molecular formula of C₂₅H₂₅N₇O₂ and a molecular weight of 455.51 g/mol .
Wirkmechanismus
Target of Action
IPI-3063, also known as (S)-4-Amino-6-((1-(2-isopropyl-8-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1-oxo-1,2-dihydroisoquinolin-3-yl)ethyl)amino)pyrimidine-5-carbonitrile, is a potent and selective inhibitor of PI3K p110δ . The p110δ catalytic isoform of PI3K is a rational target since it is critical for B lymphocyte development, survival, activation, and differentiation .
Mode of Action
This compound interacts with its target, the p110δ isoform of PI3K, inhibiting its function . This inhibition suppresses the signaling relay from cell surface receptors to downstream mediators, driving cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phosphoinoside-3-kinase (PI3K) pathway . PI3K enzymes are lipid kinases that produce 3′-phosphorylated phosphoinositides, which act as second messengers to relay signals from cell-surface receptors to downstream mediators .
Pharmacokinetics
This compound has been found to have good pharmacokinetics in mice . .
Result of Action
The inhibition of PI3K p110δ by this compound results in a potent reduction in mouse B cell proliferation, survival, and plasmablast differentiation . It also increases antibody class switching to IgG1, almost to the same degree as a pan-PI3K inhibitor . Similarly, this compound potently inhibits human B cell proliferation in vitro .
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IPI-3063 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it typically involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically stored at -20°C in its powdered form to maintain stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
IPI-3063 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die für weitere Forschung und Entwicklung verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Tool Compound : IPI-3063 is utilized as a tool compound to study the PI3K signaling pathway, enabling researchers to dissect the specific roles of p110δ in various biological contexts.
Biology
- B Cell Function : Studies have demonstrated that this compound potently inhibits mouse B cell proliferation and survival while promoting antibody class switching to IgG1. The compound achieves significant effects at low nanomolar concentrations .
Medicine
- Therapeutic Potential : this compound is explored as a potential therapeutic agent for B cell malignancies and autoimmune diseases. Its ability to suppress autoantibody production in mouse models highlights its clinical relevance .
Industry
- Drug Development : The compound is being utilized in the development of new drugs targeting the PI3K pathway, particularly for conditions related to B cell dysfunction .
Case Studies
- Inhibition of Mouse B Cell Proliferation
- Impact on Antibody Production
- Class Switching to IgG1
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Idelalisib: Ein weiterer selektiver Inhibitor der p110δ-Isoform, der zur Behandlung bestimmter B-Zell-Malignome eingesetzt wird.
IPI-443: Ein dualer Inhibitor von p110δ und p110γ, der vergleichbare Wirkungen wie IPI-3063 zeigt
Einzigartigkeit
This compound ist aufgrund seiner hohen Selektivität für die p110δ-Isoform mit einem IC50-Wert von 2,5 ± 1,2 nM einzigartig. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von p110δ in verschiedenen biologischen Prozessen .
Biologische Aktivität
IPI-3063 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110δ isoform, which plays a crucial role in various cellular processes, including B cell function, T cell migration, and immune responses. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular functions, and implications in clinical settings.
This compound specifically targets the p110δ isoform of PI3K, which is predominantly expressed in leukocytes. By inhibiting this isoform, this compound alters signaling pathways that are critical for B and T cell functions. The compound has been shown to reduce B cell proliferation and survival while promoting antibody class switching to IgG1 .
Key Mechanisms:
- Inhibition of B Cell Proliferation : this compound significantly reduces the proliferation of mouse B cells in vitro .
- Altered Cytokine Production : It influences the production of various cytokines, which are essential for immune responses.
- Impact on Antibody Class Switching : The compound enhances class switching to IgG1, indicating its role in modulating immune responses .
Research Findings
Numerous studies have evaluated the effects of this compound on different cellular activities and its potential therapeutic applications. Below are some notable findings:
Case Studies
A pivotal study involved the use of this compound in a xenograft model of chronic lymphocytic leukemia (CLL). In this study:
- Objective : To assess the efficacy of this compound in reducing CLL B cell survival and migration.
- Methodology : NSG mice were treated with this compound alongside other agents to evaluate its impact on tumor burden.
- Results : The treatment led to a significant reduction in CLL B cells in both spleen and blood, demonstrating its potential as a therapeutic agent for CLL .
Clinical Implications
The biological activity of this compound suggests several clinical applications, particularly in hematological malignancies such as CLL. Its ability to selectively inhibit p110δ makes it a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments.
Potential Applications:
- Chronic Lymphocytic Leukemia (CLL) : As indicated by preclinical studies, this compound may improve outcomes for patients resistant to conventional therapies.
- Autoimmune Diseases : Given its role in modulating immune responses, there is potential for application in diseases characterized by dysregulated immune activity.
Eigenschaften
IUPAC Name |
4-amino-6-[[(1S)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2/c1-14(2)32-20(15(3)30-24-19(11-26)23(27)28-13-29-24)10-16-6-5-7-18(22(16)25(32)34)17-8-9-21(33)31(4)12-17/h5-10,12-15H,1-4H3,(H3,27,28,29,30)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHAYOJCPNWKBL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC2=C(C1=O)C(=CC=C2)C3=CN(C(=O)C=C3)C)C(C)NC4=NC=NC(=C4C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)C3=CN(C(=O)C=C3)C)C(=O)N1C(C)C)NC4=NC=NC(=C4C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IPI-3063 interact with its target, p110δ, and what are the downstream effects of this interaction in B cells?
A: this compound exhibits high selectivity for the p110δ isoform of PI3K. While the exact binding mechanism hasn't been detailed in the provided abstract [], it's highly likely that this compound occupies the ATP-binding pocket of p110δ, preventing its enzymatic activity. This inhibition disrupts downstream signaling pathways crucial for B cell function. The study demonstrates that this compound effectively reduces mouse B cell proliferation and survival []. Additionally, it potently inhibits the differentiation of B cells into plasmablasts, impacting their antibody production capacity []. Interestingly, this compound was shown to enhance antibody class switching to IgG1 [], a finding that warrants further investigation to understand its implications for humoral immunity.
Q2: The research mentions a comparative study of this compound with a pan-PI3K inhibitor. What insights did this comparison provide regarding the role of p110δ in B cell responses?
A: Comparing this compound's effects to a pan-PI3K inhibitor provided crucial information about the dominant role of p110δ in B cell responses. The study found that this compound, despite being a selective inhibitor, showed comparable potency to the pan-PI3K inhibitor in suppressing B cell proliferation, survival, and differentiation []. This observation strongly suggests that p110δ is the principal PI3K isoform driving these critical functions in B cells. The research further strengthens this conclusion by demonstrating the minimal impact of the p110γ inhibitor AS-252424 on B cell activity []. These findings highlight the potential of selectively targeting p110δ for modulating B cell-mediated immune responses.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.